molecular formula C16H21NO B2479765 N-cyclopropyl-3-(4-isobutylphenyl)acrylamide CAS No. 1164533-62-3

N-cyclopropyl-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2479765
CAS No.: 1164533-62-3
M. Wt: 243.35
InChI Key: CDRWKOGHWJOOCM-JXMROGBWSA-N
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Description

N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative characterized by a cyclopropylamine substituent and a 4-isobutylphenyl group. The 4-isobutylphenyl moiety is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, hinting at possible anti-inflammatory or anticancer applications . The cyclopropyl group may enhance lipophilicity and metabolic stability compared to bulkier substituents, influencing its pharmacokinetic profile .

Properties

IUPAC Name

(E)-N-cyclopropyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-12(2)11-14-5-3-13(4-6-14)7-10-16(18)17-15-8-9-15/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRWKOGHWJOOCM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide typically involves the reaction of 4-isobutylbenzaldehyde with cyclopropylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the imine intermediate: 4-isobutylbenzaldehyde reacts with cyclopropylamine in the presence of an acid catalyst to form an imine intermediate.

    Acryloylation: The imine intermediate is then treated with acryloyl chloride in the presence of a base, such as triethylamine, to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-(4-isobutylphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

N-cyclopropyl-3-(4-isobutylphenyl)acrylamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of N-cyclopropyl-3-(4-isobutylphenyl)acrylamide with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
This compound Not explicitly provided (Inferred: ~C₁₉H₂₄N₂O) ~300 (estimated) Cyclopropyl, 4-isobutylphenyl Anti-inflammatory, anticancer (hypothesized)
N-benzyl-3-(4-isobutylphenyl)acrylamide C₂₀H₂₃NO 293.41 Benzyl, 4-isobutylphenyl Polymer synthesis, drug delivery
3-(4-Isobutylphenyl)-N-(4-isopropylphenyl)acrylamide C₂₂H₂₇NO 321.46 4-isopropylphenyl, 4-isobutylphenyl Material science, hydrophobic polymers
N-(3-Iodo-4-methylphenyl)-3-(4-isobutylphenyl)acrylamide C₂₀H₂₂INO 419.3 Iodo-methylphenyl, 4-isobutylphenyl Radiolabeled imaging agents, targeted therapies
N-(4-Chloro-benzyl)-3-(4-isobutylphenyl)acrylamide C₂₀H₂₂ClNO 327.86 Chlorobenzyl, 4-isobutylphenyl Antimicrobial, enzyme inhibition

Key Observations :

  • Molecular Weight : Heavier analogs like the iodo-substituted derivative (419.3 g/mol) may exhibit slower metabolic clearance, whereas the benzyl derivative (293.41 g/mol) could have higher solubility .

Biological Activity

N-cyclopropyl-3-(4-isobutylphenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological potency, and applications in various fields, supported by relevant data and research findings.

This compound features a cyclopropyl group attached to an acrylamide backbone, with an isobutyl substituent on the phenyl ring. This unique structure may influence its reactivity and interactions with biological targets.

The compound's biological activity primarily involves its interaction with specific enzymes and receptors. It is hypothesized that this compound can modulate enzyme activity, leading to alterations in signaling pathways. This modulation may be achieved through:

  • Binding to Enzymes : The compound may act as an inhibitor or activator of various enzymes, impacting metabolic pathways.
  • Receptor Interaction : It might bind to specific receptors, influencing physiological responses such as inflammation or pain signaling.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that similar compounds within the acrylamide family can inhibit cancer cell proliferation through mechanisms such as:

  • Caspase Activation : Inducing apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, particularly at the G1-S transition.
Compound Cell Line Tested IC50 (μM) Mechanism of Action
This compoundMCF7 (Breast Cancer)TBDApoptosis induction
Similar Acrylamide DerivativeA549 (Lung Cancer)8.107ERK1/2 inhibition

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, offering potential therapeutic benefits for conditions such as arthritis or chronic pain.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have utilized the MTT assay to evaluate the cytotoxicity of this compound against different cancer cell lines. Results indicate significant antiproliferative effects, particularly against breast and lung cancer cell lines.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key protein targets involved in cancer progression, providing insights into its potential as a therapeutic agent.
  • Comparative Analysis : When compared to similar compounds, this compound demonstrates unique efficacy profiles due to its structural features that enhance binding affinity to target proteins.

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